N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide
Description
The compound N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide is a bifunctional heterocyclic molecule featuring a 1,3,4-thiadiazole core fused with a 1,3-thiazole carboxamide moiety. Key structural attributes include:
- A 4-methoxybenzyl substituent at the 5-position of the thiadiazole ring.
- A (2-methylpropyl)amino group at the 2-position of the thiazole ring.
- An (E)-configuration at the imine linkage, critical for maintaining planar geometry and bioactivity .
This analog has a molecular weight of 323.44 g/mol, a density of 1.6 g/cm³, and a LogP of 2.3, suggesting moderate hydrophobicity suitable for membrane permeability .
Properties
Molecular Formula |
C18H21N5O2S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(2-methylpropylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H21N5O2S2/c1-11(2)9-19-17-20-14(10-26-17)16(24)21-18-23-22-15(27-18)8-12-4-6-13(25-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,19,20)(H,21,23,24) |
InChI Key |
JEUFPIUCUPWGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Carboxylic Acid Derivatives
The 1,3,4-thiadiazole ring is synthesized via cyclodehydration of a substituted carboxylic acid with thiosemicarbazide, a method adapted from protocols for analogous thiadiazoles.
Procedure:
-
Reactant Preparation :
-
Cyclization :
Characterization Data :
-
¹H-NMR (DMSO-d₆) : δ 7.82 (d, J = 8.6 Hz, 2H, Ar-H), 6.98 (d, J = 8.6 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂).
Synthesis of the Thiazole-4-Carboxamide Moiety
Hantzsch Thiazole Synthesis
The thiazole ring is constructed using a modified Hantzsch method, involving cyclization of a thiourea derivative with α-bromo ketone.
Procedure :
-
Thiourea Formation :
-
2-Methylpropylamine (1.5 equiv) reacts with carbon disulfide in ethanol at reflux to form the corresponding thiourea.
-
-
Cyclization :
-
The thiourea is treated with ethyl α-bromoacetoacetate (1.0 equiv) in anhydrous THF at 60°C for 4 hours.
-
The intermediate ethyl 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate is isolated via column chromatography (hexane/ethyl acetate, 7:3).
-
-
Hydrolysis to Carboxylic Acid :
-
The ester is hydrolyzed with 6M HCl at reflux for 3 hours to yield 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylic acid (yield: 89%).
-
Characterization Data :
-
¹³C-NMR (CDCl₃) : δ 167.2 (COOH), 152.1 (C-2), 126.8 (C-5), 55.3 (N-CH₂), 28.7 (C(CH₃)₂).
Coupling of Thiadiazole and Thiazole Components
Carbodiimide-Mediated Amide Coupling
The final step involves coupling the thiadiazol-2-amine with the thiazole-4-carboxylic acid using EDCl/HOBt.
Procedure :
-
Activation :
-
2-[(2-Methylpropyl)amino]-1,3-thiazole-4-carboxylic acid (1.0 equiv) is dissolved in DMF and treated with EDCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C for 30 minutes.
-
-
Coupling :
Characterization Data :
-
¹H-NMR (DMSO-d₆) : δ 8.24 (s, 1H, thiazole-H), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 6.92 (d, J = 8.5 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, N-CH₂), 2.12 (m, 1H, CH(CH₃)₂), 1.02 (d, J = 6.6 Hz, 6H, CH₃).
-
HRMS (ESI+) : m/z calcd for C₂₀H₂₂N₆O₂S₂ [M+H]⁺: 458.1245; found: 458.1248.
Optimization and Challenges
Stereochemical Control
The (E)-configuration at the thiadiazole-ylidene moiety is achieved by using bulky bases (e.g., DIPEA) during coupling, which favor the thermodynamically stable isomer.
Yield Improvement Strategies
-
Microwave Assistance : Reducing reaction time for cyclodehydration from 2 hours to 30 minutes under microwave irradiation (100°C).
-
Catalytic Additives : Employing DMAP (4-dimethylaminopyridine) to enhance coupling efficiency (yield increase: 10–15%).
Analytical and Purification Techniques
| Step | Technique | Conditions/Purpose |
|---|---|---|
| 1 | Column Chromatography | Silica gel (230–400 mesh), eluent: hexane/ethyl acetate gradient |
| 2 | Recrystallization | Ethanol/water (3:1) for thiadiazole intermediate |
| 3 | HPLC | C18 column, acetonitrile/water (70:30), 1 mL/min, purity >98% |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzyl group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Agriculture: It may be used as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s thiadiazole and thiazole rings can interact with nucleic acids or proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents, molecular weights, and biological activities of structurally related thiadiazole-thiazole hybrids:
Key Observations:
- Molecular Weight : The target compound’s estimated MW (~385) is higher than cyclopropyl (323.44) and chlorobenzylidene (313.80) analogs, which may influence pharmacokinetics .
Physicochemical Properties
| Property | Target Compound (Estimated) | Cyclopropyl Analog | Benzyl Analog |
|---|---|---|---|
| LogP | ~3.0 | 2.3 | 3.5 |
| Water Solubility | Low | Moderate | Low |
| Boiling Point (°C) | ~480 | 471.7 | N/A |
Biological Activity
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer properties and antimicrobial effects.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a 4-methoxybenzyl group and an amino-thiazole moiety. The presence of these heterocycles contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 372.48 g/mol.
Anticancer Activity
Research indicates that derivatives of thiadiazole and thiazole have significant anticancer properties. The compound exhibits cytotoxicity against various human cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | |
| SK-MEL-2 (Skin Cancer) | 8.7 |
These findings suggest that the methoxy group enhances lipophilicity, improving the compound's ability to penetrate cell membranes and exert cytotoxic effects.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Studies have shown that related thiadiazole compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 42 |
The presence of the methoxy group has been linked to enhanced antimicrobial activity, indicating that modifications to the structure can significantly affect efficacy.
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with cellular targets involved in proliferation and survival pathways in cancer cells. The thiadiazole and thiazole rings may facilitate binding to these targets due to their electron-rich nature.
Case Studies
Several studies have explored the biological activities of thiadiazole derivatives similar to this compound. For example:
- Anticancer Efficacy : A study demonstrated that a series of thiazole-based compounds showed promising results against various cancer cell lines, with some exhibiting IC50 values as low as 7 µM against breast cancer cells .
- Antimicrobial Properties : Another investigation highlighted the antibacterial effects of thiadiazole derivatives against resistant strains of bacteria, showcasing their potential as lead compounds for new antibiotics .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its biological activity?
- Answer : The compound contains a 1,3,4-thiadiazole ring fused with a thiazole moiety, substituted with a 4-methoxybenzyl group and a branched 2-methylpropylamino side chain. The thiadiazole and thiazole rings provide π-π stacking and hydrogen-bonding capabilities, critical for interacting with biological targets like enzymes or receptors. The 4-methoxybenzyl group enhances lipophilicity, potentially improving membrane permeability, while the 2-methylpropylamino group may influence solubility and metabolic stability .
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
- Answer : Synthesis typically involves cyclization reactions to form the thiadiazole and thiazole rings. Key steps include:
- Step 1 : Formation of the thiadiazole core via condensation of hydrazine derivatives with carbon disulfide or thiourea in acidic conditions.
- Step 2 : Coupling with a thiazole precursor (e.g., 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylic acid) using carbodiimide crosslinkers like EDCI/HOBt.
- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–90°C), and catalyst selection (e.g., POCl₃ for cyclization) are critical for yield improvement (e.g., up to 89.7% in analogous syntheses) .
Q. Which analytical methods validate the compound’s purity and structural integrity?
- Answer :
- 1H/13C NMR : Confirms substituent positions and stereochemistry (e.g., coupling constants for E/Z isomerism).
- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., m/z ≈ 450–500 range).
- Melting Point : Consistency with literature values (e.g., 147–158°C for related thiadiazole-thiazole hybrids) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?
- Answer :
- Core Modifications : Replacing the 4-methoxybenzyl group with electron-withdrawing substituents (e.g., 4-fluorobenzyl) may enhance cytotoxicity by increasing electrophilicity .
- Side-Chain Tuning : Introducing polar groups (e.g., hydroxyl or carboxyl) to the 2-methylpropylamino chain could improve solubility without compromising target binding.
- Biological Data : In vitro assays against A549 (lung) and SK-MEL-2 (skin) cancer cell lines show IC₅₀ values in the low micromolar range, suggesting apoptosis induction via caspase-3 activation .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Answer : Discrepancies in IC₅₀ values (e.g., ±20% variability) may arise from differences in assay conditions. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified A549), serum concentrations (10% FBS), and incubation times (48–72 hrs).
- Positive Controls : Compare with reference drugs (e.g., doxorubicin) to normalize activity metrics.
- Mechanistic Validation : Combine cytotoxicity assays with flow cytometry (apoptosis) and Western blotting (target protein inhibition) .
Q. How can computational modeling predict binding modes to biological targets?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinases (e.g., EGFR) or tubulin. The 4-methoxybenzyl group often occupies hydrophobic pockets, while the thiadiazole nitrogen forms hydrogen bonds with catalytic residues.
- MD Simulations : Assess binding stability over 100-ns trajectories; RMSD values <2 Å indicate stable target engagement.
- Validation : Cross-reference with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
- Answer :
- Challenge 1 : Low yields in cyclization steps due to side reactions.
- Solution : Use continuous flow reactors to maintain precise temperature control and reduce reaction time.
- Challenge 2 : Purification difficulties from byproducts.
- Solution : Optimize column chromatography (e.g., silica gel with 3:1 hexane/EtOAc) or switch to recrystallization (DMSO/water mixtures) .
Q. How do researchers differentiate between on-target and off-target effects in biological assays?
- Answer :
- Target-Specific Assays : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify primary targets.
- CRISPR Knockout : Generate target-deficient cell lines; loss of compound efficacy confirms on-target activity.
- Proteomic Profiling : SILAC-based mass spectrometry identifies off-target protein interactions .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
